Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-
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Overview
Description
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- is a complex organic compound that belongs to the family of glycine derivatives. This compound is characterized by the presence of a dimethylamino group attached to a naphthalene ring, which is further linked to a sulfonyl group and two glycine residues. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- typically involves multiple steps, starting with the preparation of the naphthalene derivative. The dimethylamino group is introduced through a substitution reaction, followed by the addition of the sulfonyl group. The final step involves the coupling of the glycine residues to the naphthalene-sulfonyl intermediate under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve maximum efficiency, and purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the sulfonyl group.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of simpler glycine derivatives.
Scientific Research Applications
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a component in various chemical processes.
Mechanism of Action
The mechanism by which Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems. The glycine residues can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Dimethylglycine: A simpler derivative of glycine with a dimethylamino group.
Glycylglycine: A dipeptide consisting of two glycine residues.
Naphthalene derivatives: Compounds containing the naphthalene ring structure with various functional groups.
Uniqueness
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)- is unique due to its combination of a naphthalene ring, dimethylamino group, sulfonyl group, and glycine residues. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
65251-20-9 |
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Molecular Formula |
C18H22N4O6S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26) |
InChI Key |
ASBVTSWJALBNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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